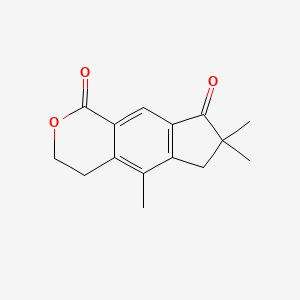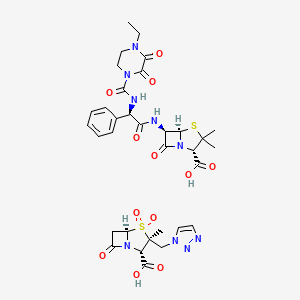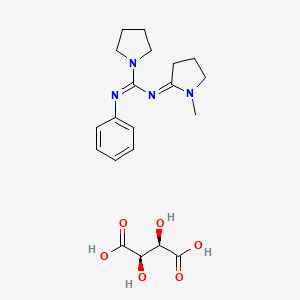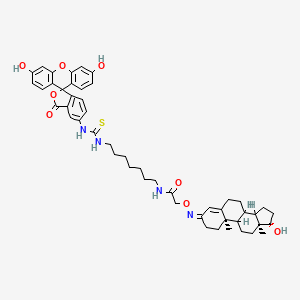
Echinolactone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echinolactone A is a natural product found in Echinodontiellum japonicum with data available.
Aplicaciones Científicas De Investigación
Immunomodulatory Activity
Echinacea, from which Echinolactone A is derived, has been studied extensively for its immunomodulatory properties. For example, Echinacea purpurea, along with Astragalus membranaceus and Glycyrrhiza glabra, was found to activate immune cells in human subjects as evidenced by increased CD69 expression on CD4 and CD8 T cells. This immune activation persisted for at least 7 days after ingestion, suggesting a potential role in enhancing the body's immune response (Brush et al., 2006).
Lack of Efficacy in Cold Prevention and Treatment
Despite its popularity as a remedy for common colds, numerous studies have concluded that Echinacea preparations, including those potentially containing Echinolactone A, do not significantly affect cold prevention or treatment. For instance, a study on the treatment of the common cold with unrefined Echinacea showed no effect on the duration or severity of cold symptoms (Barrett et al., 2002). Furthermore, Echinacea purpurea herbs failed to stimulate the nonspecific immune response in healthy young men, indicating no significant immunostimulatory effects after oral intake (Schwarz et al., 2002).
No Impact on Upper Respiratory Tract Infections
Investigations into the effectiveness of Echinacea in preventing upper respiratory tract infections have also yielded mixed results. A study on the prevention of experimental rhinovirus colds revealed that Echinacea had no significant effect on either the occurrence of infection or the severity of illness (Turner et al., 2000).
Propiedades
Fórmula molecular |
C15H16O3 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
5,7,7-trimethyl-4,6-dihydro-3H-cyclopenta[g]isochromene-1,8-dione |
InChI |
InChI=1S/C15H16O3/c1-8-9-4-5-18-14(17)11(9)6-10-12(8)7-15(2,3)13(10)16/h6H,4-5,7H2,1-3H3 |
Clave InChI |
VUAIYBIBQXIJKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCOC(=O)C2=CC3=C1CC(C3=O)(C)C |
Sinónimos |
echinolactone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1244031.png)


![(2-Carboxymethoxy-5-{2-[(4,5,6,7-tetrahydro-thieno[3,2-c]pyridine-2-carbonyl)-amino]-acetyl}-phenoxy)-acetic acid](/img/structure/B1244035.png)


![1-S-[5-(methylsulfinyl)-N-(sulfonatooxy)pent-4-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244041.png)




![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)